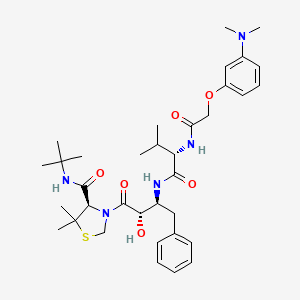
Flumorph
Übersicht
Beschreibung
Flumorph is a carboxylic acid amide (CAA) fungicide . It is used mainly to control Oomycetes in a variety of cropping situations . The molecular formula of Flumorph is C21H22FNO4 .
Molecular Structure Analysis
The molecular structure of Flumorph is C21H22FNO4 . The average mass is 371.402 Da and the monoisotopic mass is 371.153290 Da .
Physical And Chemical Properties Analysis
Flumorph has a density of 1.2±0.1 g/cm3, a boiling point of 556.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . The molar refractivity is 100.0±0.3 cm3, and the polar surface area is 48 Å2 .
Wissenschaftliche Forschungsanwendungen
Fungicide for Oomycete Pathogens
Flumorph is a novel fungicide developed for the control of oomycete pathogens . It exhibits a very high level of activity and has been identified as a novel crop protection agent .
Disruption of Microfilament Organization
Flumorph disrupts microfilament organization in Phytophthora melonis . This disruption is identified with the fluorescein isothiocynate (FITC)-phalloidin staining .
Alteration of Hyphal Morphology
Flumorph causes alterations in the hyphal morphology of Phytophthora melonis . The most characteristic change is the development of periodic swelling (“beaded” morphology) and the disruption of tip growth .
Disturbance of Cell Wall Deposition
Flumorph does not inhibit the synthesis of cell wall materials, but it disturbs the polar deposition of newly synthesized cell wall materials during cystospore germination and hyphal growth .
Impact on Organelle Organization
The disruption of F-actin by flumorph is also accompanied by disorganized organelles . Each swelling of subapical hyphae is associated with a nucleus .
Effect on Vesicle Secretion
Vesicles do not undergo polarized secretion to the apical hyphae after exposure to flumorph, but diffuse around nuclei for the subapical growth . This results in the thickening of the cell wall with periodic expansion along the hyphae .
Wirkmechanismus
Target of Action
Flumorph is a novel fungicide that primarily targets the microfilament organization in Phytophthora melonis . The microfilaments, also known as F-actin, play a crucial role in maintaining the structure and facilitating various functions of the cell, including cell division and growth .
Mode of Action
Flumorph interacts with its target by disrupting the organization of F-actin . This disruption leads to alterations in hyphal morphology and cell wall deposition patterns .
Biochemical Pathways
The disruption of F-actin by flumorph affects the normal functioning of various biochemical pathways. It leads to the development of periodic swelling (“beaded” morphology) and the disruption of tip growth . The newly synthesized cell wall materials are deposited uniformly throughout the diffuse expanded region of hyphae, in contrast to their normal polarized patterns of deposition . This disruption of F-actin also results in disorganized organelles .
Pharmacokinetics
It’s known that flumorph is a systemic fungicide , suggesting it can be absorbed and distributed throughout the organism to exert its effects.
Result of Action
The action of flumorph results in significant changes at the molecular and cellular levels. The most characteristic change is the development of periodic swelling in the hyphae and the disruption of tip growth . The disruption of F-actin is accompanied by disorganized organelles: each swelling of subapical hyphae is associated with a nucleus .
Action Environment
The environment can influence the action, efficacy, and stability of flumorph. It’s worth noting that flumorph is used for the control of oomycete, suggesting it is effective in various agricultural environments .
Safety and Hazards
Flumorph is considered to be harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSMMUEEAWFRX-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flumorph | |
CAS RN |
211867-47-9 | |
| Record name | Flumorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211867479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)



![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)
![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)
